molecular formula C15H12FNO2 B1653966 4-[(4-Fluorophenyl)hydroxymethyl]-3-(hydroxymethyl)benzenecarbonitrile CAS No. 207680-98-6

4-[(4-Fluorophenyl)hydroxymethyl]-3-(hydroxymethyl)benzenecarbonitrile

Cat. No. B1653966
Key on ui cas rn: 207680-98-6
M. Wt: 257.26 g/mol
InChI Key: JOWBVIAXILQDHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288569B2

Procedure details

145 mg of 4-(4-fluorobenzoyl)-3-hydroxymethyl-benzonitrile (0.56 mmol, 1.0 eq.) and 100 mg of 1S,2R—N-methylephedrine 99% (0.56 mmol, 1.0 eq.) are dissolved in a two-necked round bottomed flask in 3 mL of toluene under an inert atmosphere (N2). At room temperature, 160 μL of diisopropoxymethyl borane (0.59 mmol, 1.05 eq.) is added. The reaction mixture is brought to 70° C. and stirred at this temperature for 30 minutes. The solvent is gently removed under reduced pressure within 15 minutes. 3 mL of toluene is added and the reaction mixture is cooled to −80° C. 800 μL (2 eq.) of a 1.3M solution of dimethylaminopropyl magnesium chloride in THF is slowly added (duration: 2 minutes). Stirring is continued for 10 minutes at −80° C. HPLC control indicated a conversion of >90%. The ratio of S-diol (4-[(S)-4-dimethylamino-1-(4-fluorophenyl)-1-hydroxy-butyl]-3-hydroxymethyl-benzonitrile) to R-diol (4-[(R)-4-dimethylamino-1-(4-fluorophenyl)-1-hydroxy-butyl]-3-hydroxymethyl-benzonitrile) is 71.6:28.4 (enantiomeric excess=43.2%). About 10% of 4-[(4-fluorophenyl)-hydroxy-methyl]-3-hydroxymethyl-benzonitrile are formed as a byproduct.
Quantity
145 mg
Type
reactant
Reaction Step One
[Compound]
Name
1S,2R—N-methylephedrine
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
diisopropoxymethyl borane
Quantity
160 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:19]=[CH:18][C:5]([C:6]([C:8]2[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][C:9]=2[CH2:16][OH:17])=[O:7])=[CH:4][CH:3]=1.N#N.C(OC(B)OC(C)C)(C)C>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH:6]([OH:7])[C:8]2[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][C:9]=2[CH2:16][OH:17])=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
145 mg
Type
reactant
Smiles
FC1=CC=C(C(=O)C2=C(C=C(C#N)C=C2)CO)C=C1
Name
1S,2R—N-methylephedrine
Quantity
100 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
diisopropoxymethyl borane
Quantity
160 μL
Type
reactant
Smiles
C(C)(C)OC(OC(C)C)B

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-80 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is brought to 70° C.
CUSTOM
Type
CUSTOM
Details
The solvent is gently removed under reduced pressure within 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
3 mL of toluene is added
ADDITION
Type
ADDITION
Details
800 μL (2 eq.) of a 1.3M solution of dimethylaminopropyl magnesium chloride in THF is slowly added (duration: 2 minutes)
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued for 10 minutes at −80° C
Duration
10 min

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(C1=C(C=C(C#N)C=C1)CO)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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